3,4-Dichloroaniline-13C6

Description

BenchChem offers high-quality 3,4-Dichloroaniline-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloroaniline-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

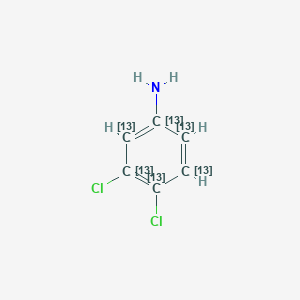

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWXFYBZPNOFX-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514654 | |

| Record name | 3,4-Dichloro(~13~C_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-40-5 | |

| Record name | 3,4-Dichloro(~13~C_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of 3,4-Dichloroaniline-13C6?

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dichloroaniline-¹³C₆

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,4-Dichloroaniline-¹³C₆ (CAS: 89059-40-5), a stable isotope-labeled (SIL) analog of 3,4-Dichloroaniline (DCA). Intended for researchers, analytical scientists, and professionals in drug development and environmental science, this document synthesizes theoretical principles with practical data. It details the impact of ¹³C isotopic enrichment on the molecule's physical characteristics and outlines methodologies for its characterization and handling. The primary application of 3,4-Dichloroaniline-¹³C₆ as an internal standard in quantitative mass spectrometry is underscored by a detailed examination of its properties, ensuring its effective use in complex analytical workflows.

Introduction: The Role of Stable Isotope Labeling

3,4-Dichloroaniline (DCA) is a significant chemical intermediate used in the synthesis of dyes, pharmaceuticals, and herbicides, such as Diuron and Propanil.[1][2] Its prevalence and potential environmental persistence necessitate sensitive and accurate methods for its quantification in various matrices. Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry (MS), as they correct for matrix effects and variations in sample preparation and instrument response.[3]

3,4-Dichloroaniline-¹³C₆ is the ideal internal standard for DCA analysis. In this analog, the six carbon atoms of the benzene ring are replaced with the heavy, non-radioactive ¹³C isotope.[4] This substitution renders the molecule chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass.[5] This guide explores the physicochemical properties that underpin its function, providing the technical foundation for its application.

The Impact of ¹³C Labeling on Physicochemical Properties

The substitution of ¹²C with ¹³C introduces a deliberate mass shift without altering the compound's fundamental chemical nature. The core principle is that isotopic substitution has a negligible effect on properties governed by electronic structure, such as reactivity, solubility, pKa, and chromatographic retention time.[6] However, properties directly dependent on atomic mass are affected:

-

Molecular Weight: This is the most significant change. The molecular weight of 3,4-Dichloroaniline-¹³C₆ is approximately 6 Daltons higher than the unlabeled form, providing a clear mass shift for MS detection.[4]

-

Vibrational Frequencies: Bonds involving ¹³C will vibrate at slightly lower frequencies than those with ¹²C. This can be observed in Infrared (IR) spectroscopy, though it does not typically affect the compound's utility.

-

Density: A marginal increase in density is expected due to the higher mass-to-volume ratio.

For properties like melting point, boiling point, and vapor pressure, the effect of ¹³C substitution is minimal and often falls within the experimental error of the measurement. Therefore, the data for the unlabeled 3,4-dichloroaniline (CAS: 95-76-1) serve as a highly reliable proxy for its ¹³C₆-labeled analog.

Core Physicochemical Properties

The essential physicochemical data for 3,4-Dichloroaniline-¹³C₆ are summarized below. Data for properties not directly influenced by isotopic mass are based on the well-characterized unlabeled compound.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-Dichlorobenzenamine-¹³C₆ | [7] |

| Synonyms | m,p-Dichloroaniline-¹³C₆; DCA-¹³C₆ | [7] |

| CAS Number | 89059-40-5 | [4] |

| Molecular Formula | ¹³C₆H₅Cl₂N | [4] |

| Molecular Weight | 167.97 g/mol | [4] |

| Appearance | Tan to brown crystalline solid | [8][9] |

| Melting Point | 69 - 72 °C | [2][9] |

| Boiling Point | 272 °C (at 760 mmHg) | [1][2] |

| Water Solubility | 0.06 g/100 mL (Slightly soluble) | [1][10] |

| Solubility (Organic) | Soluble in ethanol, ether, and acetone | [10] |

| Density | ~1.4 g/cm³ | [1] |

| pKa | 2.90 ± 0.10 (Predicted) | [10] |

| Vapor Pressure | 1.3 Pa (0.00975 mmHg) at 20 °C | [2] |

| LogP (Octanol/Water) | 3.15680 | [11] |

Detailed Analysis of Key Properties

Structural and Molecular Identity

The structure consists of a benzene ring uniformly labeled with six ¹³C atoms, substituted with an amino group (-NH₂) and two chlorine atoms at the 3 and 4 positions. This specific labeling provides a robust mass shift that is not susceptible to loss through chemical exchange, a potential issue with deuterium-labeled standards.[5]

Thermodynamic Properties

The melting point of 69-72 °C indicates that the compound is a solid at room temperature, which is typical for substituted anilines.[2] Its high boiling point of 272 °C reflects the molecule's polarity and intermolecular forces.[1] These thermal properties are critical for determining appropriate storage conditions and for developing analytical methods involving thermal desorption or gas chromatography.

Solubility and Partitioning Behavior

3,4-Dichloroaniline-¹³C₆ is sparingly soluble in water but dissolves readily in common organic solvents.[10] Its LogP value of approximately 3.16 indicates a preference for lipophilic environments.[11] This property is essential for designing effective liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols to isolate the analyte from aqueous matrices like plasma or environmental water samples. The choice of an organic solvent like ethyl acetate or dichloromethane would be guided by this partitioning behavior.

Experimental Protocols for Characterization

To ensure the identity, purity, and concentration of a 3,4-Dichloroaniline-¹³C₆ standard, a series of validation experiments are required.

Protocol: Purity Assessment by HPLC-UV

Objective: To determine the chemical purity of the material by separating it from any unlabeled analog or other impurities.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve 3,4-Dichloroaniline-¹³C₆ in a suitable solvent (e.g., acetonitrile) to create a stock solution of 1 mg/mL. Prepare a series of dilutions for calibration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to the absorbance maximum of DCA (approx. 245 nm).

-

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time should be consistent and well-resolved.

Protocol: Identity and Isotopic Enrichment Verification by Mass Spectrometry

Objective: To confirm the molecular weight and verify the isotopic enrichment of the ¹³C₆-labeled compound.

Methodology:

-

Sample Infusion: Directly infuse a dilute solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The amino group is readily protonated to form the [M+H]⁺ ion.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Scan Range: m/z 100-200.

-

-

Data Interpretation:

-

Confirm Mass: Look for the protonated molecular ion [M+H]⁺ at m/z 168.98 (calculated for ¹³C₆H₆Cl₂N⁺).

-

Check for Unlabeled Analog: Search for the corresponding ion of unlabeled DCA at m/z 162.98. The absence or very low abundance of this ion confirms high isotopic purity.

-

Isotopologue Distribution: Analyze the distribution of isotopes to confirm the presence of six ¹³C atoms.

-

Caption: Workflow for MS verification of 3,4-DCA-¹³C₆.

Stability, Storage, and Handling

Chemical Stability and Incompatibilities

3,4-Dichloroaniline is stable under normal conditions but may darken upon exposure to light and air.[1] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12] Decomposition, particularly when heated, can release toxic fumes of hydrogen chloride and nitrogen oxides.[9][10]

Recommended Storage

To ensure long-term integrity, 3,4-Dichloroaniline-¹³C₆ should be stored under the following conditions:

-

Temperature: Store at room temperature or refrigerated (2-8°C is often recommended for long-term stability).[11]

-

Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Light: Protect from light by using an amber vial or storing it in a dark place.[4]

Proper storage is critical for maintaining both chemical and isotopic purity, as degradation can compromise its performance as a quantitative standard.[13]

Safety and Handling

3,4-Dichloroaniline is classified as highly toxic and hazardous.[9][14]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][14]

-

Health Effects: Causes serious eye damage and may cause an allergic skin reaction.[9][15]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9][16]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust.[15][16]

Conclusion

3,4-Dichloroaniline-¹³C₆ is a high-fidelity analytical tool whose physicochemical properties are fundamentally aligned with its native analog, with the critical exception of its mass. This distinction makes it an exemplary internal standard for robust, accurate quantification in complex matrices. Understanding its solubility, thermal stability, and partitioning behavior is paramount for developing reliable analytical methods. Adherence to proper storage and stringent safety protocols will ensure its integrity and the safety of the researchers who use it.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Properties of 3,4-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

Ruoff, R. S., et al. (2010). Synthesis and Solid-State NMR Structural Characterization of 13C-Labeled Graphite Oxide. ResearchGate. Retrieved from [Link]

-

Le Douce, J., et al. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Retrieved from [Link]

-

Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

-

Cermenati, G., et al. (2020). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biological matrices. AIR Unimi. Retrieved from [Link]

-

Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved from [Link]

-

LookChem. (n.d.). 3,4-Dichloroaniline-13C6. Retrieved from [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Retrieved from [Link]

-

CRM LABSTANDARD. (n.d.). Dichloroaniline, 3,4-. Retrieved from [Link]

-

The Merck Index Online. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. isotope.com [isotope.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 7. echemi.com [echemi.com]

- 8. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. Page loading... [guidechem.com]

- 11. 3,4-Dichloroaniline-13C6|lookchem [lookchem.com]

- 12. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. moravek.com [moravek.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

Introduction: The Role of Isotopic Labeling in Modern Analytics

An In-Depth Technical Guide to 3,4-Dichloroaniline-¹³C₆: Structure, Synthesis, and Application

In the landscape of analytical chemistry, drug development, and environmental science, precision and accuracy are paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for quantitative analysis, particularly when coupled with mass spectrometry. 3,4-Dichloroaniline-¹³C₆ is a prime example of such a standard. It is the isotopically labeled analog of 3,4-Dichloroaniline (3,4-DCA), a significant environmental contaminant and a metabolite of several widely used phenylurea herbicides like diuron, linuron, and propanil.[1][2]

The native compound, 3,4-DCA, is of considerable interest to researchers and regulatory bodies due to its persistence and toxicity in the environment.[1][3] Consequently, accurately quantifying its presence in complex matrices such as soil, water, and biological tissues is a critical task. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the ¹³C₆-labeled variant of 3,4-DCA, detailing its structure, properties, synthesis, and, most importantly, its application as an indispensable tool for precise quantification in analytical workflows.

Chemical Identity and Structure

The fundamental utility of 3,4-Dichloroaniline-¹³C₆ lies in its near-identical chemical behavior to its unlabeled counterpart, with a distinct mass difference that allows for clear differentiation in mass spectrometry.

-

Chemical Name: 3,4-Dichlorobenzenamine-¹³C₆

-

Synonyms: 3,4-Dichloroaniline-¹³C₆, 1-Amino-3,4-dichlorobenzene-¹³C₆

-

Molecular Formula: [¹³C]₆H₅Cl₂N[4]

-

CAS Numbers:

The structure consists of a benzene ring where all six carbon atoms are the stable heavy isotope, Carbon-13. An amino group (-NH₂) is attached at position 1, and two chlorine atoms (-Cl) are substituted at positions 3 and 4.

Caption: Chemical structure of 3,4-Dichloroaniline-¹³C₆.

Physicochemical Properties

The physicochemical properties of the labeled compound are virtually identical to the unlabeled form, which is critical for its function as an internal standard. This ensures it behaves similarly during sample extraction, cleanup, and chromatographic separation.

| Property | Value | Source |

| Appearance | White to light brown crystalline solid | [6][7] |

| Molecular Weight | Labeled: 167.97 g/mol Unlabeled: 162.01 g/mol | [4][5][7] |

| Melting Point | 69-72 °C | [8] |

| Boiling Point | 272 °C | [2] |

| Water Solubility | 0.06 g/100 mL (low) | [8] |

| Organic Solubility | Soluble in ethanol, ether, acetone | [6] |

| Storage | Store at room temperature, protected from light and moisture. | [5] |

Synthesis and Isotopic Purity

The synthesis of 3,4-Dichloroaniline-¹³C₆ requires starting with a ¹³C-labeled precursor. A common industrial method for producing the unlabeled compound is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[2][9] For the labeled version, the synthesis logically follows a similar path, starting with ¹³C₆-labeled 3,4-dichloronitrobenzene.[10]

The critical quality attribute for this molecule is its isotopic purity—the percentage of molecules that contain all six ¹³C atoms. High isotopic purity (typically >99%) is essential to prevent mass spectral interference with the native analyte being quantified.

Applications in Research and Drug Development

The primary application of 3,4-Dichloroaniline-¹³C₆ is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). Stable isotope-labeled compounds are invaluable for several reasons:[11][12]

-

Compensating for Matrix Effects: In complex samples (e.g., blood, soil, food), other co-extracted molecules can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Since the SIL-IS co-elutes and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for an accurate ratio-based quantification.

-

Correcting for Sample Loss: The SIL-IS is added to the sample at the very beginning of the workflow. Any loss of analyte during the multi-step process of extraction, cleanup, and concentration is mirrored by a proportional loss of the SIL-IS, preserving the analytical ratio.

-

Improving Accuracy and Precision: By accounting for variations in sample preparation and instrument response, the use of a SIL-IS dramatically improves the accuracy, precision, and robustness of an analytical method.[13]

Key Research Areas:

-

Environmental Monitoring: Quantifying levels of 3,4-DCA in water and soil to assess contamination from herbicide degradation.[5]

-

Food Safety: Detecting residues of herbicides and their metabolites (like 3,4-DCA) in agricultural products and processed foods.[14][15]

-

Toxicology and Metabolism Studies: Investigating the metabolic fate of phenylurea herbicides and the toxicokinetics of 3,4-DCA in biological systems.[11][16]

Experimental Protocol: Quantification of 3,4-DCA in Water Samples

This section provides a validated, step-by-step protocol for the determination of 3,4-DCA in water samples using 3,4-Dichloroaniline-¹³C₆ as an internal standard, followed by LC-MS/MS analysis.

Methodology Workflow

Caption: Workflow for quantitative analysis of 3,4-DCA using a SIL-IS.

Step-by-Step Protocol:

-

Preparation of Standards:

-

Prepare a stock solution of 3,4-DCA and 3,4-Dichloroaniline-¹³C₆ in methanol at 1 mg/mL.

-

Create a working internal standard (IS) solution of 3,4-Dichloroaniline-¹³C₆ at 1 µg/mL.

-

Prepare a series of calibration standards by spiking clean water with varying concentrations of 3,4-DCA (e.g., 0.1 to 100 ng/mL) and a fixed concentration of the IS.

-

-

Sample Preparation:

-

Filter 100 mL of the water sample to remove particulates.

-

Spike the sample with 10 µL of the 1 µg/mL IS solution.

-

Perform Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the spiked water sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and IS with 2 x 5 mL of acetonitrile.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC System: UPLC system with a C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 3,4-DCA from matrix components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

3,4-DCA (Analyte): Q1: 162.0 -> Q3: 126.0 (Quantifier), Q1: 162.0 -> Q3: 90.0 (Qualifier)

-

3,4-DCA-¹³C₆ (IS): Q1: 168.0 -> Q3: 132.0 (Quantifier) (Note: Specific transitions must be optimized on the instrument.)

-

-

-

Data Analysis and Quantification:

-

Integrate the chromatographic peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Area of 3,4-DCA / Area of 3,4-DCA-¹³C₆).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration for the prepared standards.

-

Determine the concentration of 3,4-DCA in the unknown sample by interpolating its peak area ratio from the calibration curve.

-

Toxicology and Safety Considerations

While the labeled compound is typically handled in very small quantities, the toxicological profile of the unlabeled 3,4-DCA should be fully understood.

-

Toxicity: 3,4-DCA is classified as toxic upon inhalation, ingestion, or skin contact.[5][6] Acute exposure can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[6][17]

-

Target Organs: Chronic exposure is associated with potential damage to the liver and kidneys.[6][16]

-

Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[3][5]

Handling Precautions:

-

Always handle 3,4-Dichloroaniline-¹³C₆ in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) provided by the manufacturer before use.[5]

Conclusion

3,4-Dichloroaniline-¹³C₆ is more than just a chemical; it is an enabling tool for generating high-quality, reliable, and defensible scientific data. Its role as a stable isotope-labeled internal standard is critical for overcoming the challenges of trace-level quantification in complex matrices. By providing a means to correct for experimental variability, it empowers researchers in environmental science, food safety, and toxicology to measure the presence of its unlabeled, toxic counterpart with the highest degree of confidence. Understanding its properties and the rationale behind its application is fundamental to robust analytical method development and execution.

References

-

MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

-

PubMed. (2023, July 28). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

-

European Commission. (n.d.). Opinion on the result of the Risk Assessment of 3,4-dichloroaniline, plenary CSTEE. Retrieved from [Link]

-

PubMed. (n.d.). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. Retrieved from [Link]

-

PubMed. (n.d.). [Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

-

LookChem. (n.d.). 3,4-Dichloroaniline-13C6. Retrieved from [Link]

-

MDPI. (2024, March 19). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3, 4 dichloroaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Properties of 3,4-Dichloroaniline. Retrieved from [Link]

-

MDPI. (n.d.). Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854). Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. isotope.com [isotope.com]

- 6. Page loading... [guidechem.com]

- 7. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 10. 3,4-Dichloroaniline-13C6|lookchem [lookchem.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ec.europa.eu [ec.europa.eu]

An In-Depth Technical Guide to the Synthesis and Purification of 3,4-Dichloroaniline-¹³C₆

This guide provides a comprehensive overview of the synthesis and purification of 3,4-Dichloroaniline-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative studies in drug development, environmental analysis, and metabolic research. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure high isotopic and chemical purity of the final product.

Introduction: The Significance of Isotopic Labeling

Stable isotope-labeled compounds, such as 3,4-Dichloroaniline-¹³C₆, are indispensable tools in modern analytical science. The incorporation of six ¹³C atoms into the aniline ring provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based quantification. This minimizes matrix effects and improves the accuracy and precision of analytical measurements. 3,4-Dichloroaniline is a known metabolite of several herbicides and industrial chemicals, making its labeled analogue essential for environmental monitoring and toxicological studies.[1]

Synthetic Strategy: A Two-Step Approach to Labeled 3,4-Dichloroaniline

The synthesis of 3,4-Dichloroaniline-¹³C₆ can be efficiently achieved through a two-step process commencing with commercially available 1,2-dichlorobenzene-¹³C₆. This strategy involves the regioselective nitration of the labeled benzene ring, followed by the reduction of the nitro group to the corresponding amine.

Sources

A Comprehensive Technical Guide to the Isotopic Purity and Enrichment of 3,4-Dichloroaniline-¹³C₆

Foreword: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Development

In the landscape of modern drug discovery and development, the demand for analytical precision is absolute. Stable isotope-labeled (SIL) compounds are indispensable tools, serving as ideal internal standards in bioanalytical studies to ensure accuracy and reliability.[1][2] 3,4-Dichloroaniline-¹³C₆, a labeled analog of a common precursor and metabolite in various agrochemicals and pharmaceuticals, exemplifies a critical reagent for pharmacokinetic (PK) and drug metabolism (DMPK) studies.[3][4] Its utility is directly proportional to its isotopic purity and enrichment. This guide provides an in-depth exploration of the synthesis, analytical characterization, and quality considerations for 3,4-Dichloroaniline-¹³C₆, designed for researchers and professionals dedicated to the highest standards of scientific integrity.

Part 1: Synthesis and Isotopic Enrichment of 3,4-Dichloroaniline-¹³C₆

The synthesis of high-purity 3,4-Dichloroaniline-¹³C₆ is a multi-step process that requires careful control to maximize the incorporation of the ¹³C isotope and minimize chemical impurities. The most common and efficient pathway involves the reduction of a ¹³C-labeled nitroaromatic precursor.

The Synthetic Pathway: From ¹³C₆-Benzene to 3,4-Dichloroaniline-¹³C₆

The journey begins with a commercially available, highly enriched ¹³C₆-benzene. This starting material undergoes a series of reactions to introduce the necessary functional groups.

Caption: Step-by-step process for determining isotopic purity using LC-HRMS.

2.1.1 Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of 3,4-Dichloroaniline-¹³C₆ in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Inject the sample onto a C18 reverse-phase column. An isocratic or gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is typically used to achieve a sharp peak for the analyte.

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode. 3,4-Dichloroaniline will readily protonate to form the [M+H]⁺ ion.

-

Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-200) with high resolution (>10,000).

-

-

Data Analysis:

-

The expected [M+H]⁺ for the fully labeled 3,4-Dichloroaniline-¹³C₆ is m/z 168.03.

-

Identify and integrate the peak areas for all relevant isotopologues. This includes the fully labeled species and any species with fewer than six ¹³C atoms.

-

Correction for Natural Abundance: It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl) that contribute to the observed ion intensities. [5][6]This correction is vital for an accurate determination of the isotopic enrichment that comes solely from the synthesis.

-

Table 2: Expected [M+H]⁺ Ions for 3,4-Dichloroaniline-¹³C₆ and its Isotopologues

| Isotopologue | Molecular Formula | Expected m/z [M+H]⁺ |

| M+6 (Fully Labeled) | ¹³C₆H₅³⁵Cl₂N | ~168.03 |

| M+5 | ¹³C₅¹²CH₅³⁵Cl₂N | ~167.03 |

| M+0 (Unlabeled) | ¹²C₆H₅³⁵Cl₂N | ~162.00 |

Note: The presence of ³⁷Cl will result in M+2 and M+4 peaks for each carbon isotopologue, which must be accounted for in the analysis.

¹³C NMR Spectroscopy: Positional and Quantitative Insights

While MS provides the overall isotopic distribution, ¹³C NMR spectroscopy can offer site-specific information and a complementary quantitative assessment of enrichment. [7][8] 2.2.1 Principles of Quantitative ¹³C NMR

For quantitative analysis, it is essential to acquire the ¹³C NMR spectrum under conditions that ensure the integrated signal intensity is directly proportional to the number of nuclei. This typically requires:

-

Long Relaxation Delays (d1): To allow for full relaxation of all carbon nuclei between scans.

-

Gated ¹H Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can non-uniformly enhance signals.

2.2.2 Experimental Protocol: Quantitative ¹³C NMR

-

Sample Preparation: Prepare a concentrated solution of 3,4-Dichloroaniline-¹³C₆ in a deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a pulse sequence with a long relaxation delay (e.g., 5-10 times the longest T₁ relaxation time) and gated decoupling.

-

-

Data Analysis:

-

Integrate the signals corresponding to the carbon atoms of 3,4-Dichloroaniline-¹³C₆.

-

The presence of any significant signals at the chemical shifts corresponding to the unlabeled 3,4-dichloroaniline would indicate incomplete labeling.

-

Isotopic enrichment can be estimated by comparing the integrals of the ¹³C-labeled signals to those of a known internal standard or by analyzing the satellite peaks arising from ¹³C-¹³C coupling. [9]

-

Part 3: Regulatory and Quality Considerations

The use of 3,4-Dichloroaniline-¹³C₆ as an internal standard in regulated bioanalysis necessitates adherence to stringent quality and validation criteria as outlined by regulatory bodies like the FDA and EMA. [10][11]

The Imperative of a Well-Characterized Standard

Regulatory guidelines emphasize that an internal standard should mimic the analyte's behavior throughout the entire analytical process. [2]A SIL-IS is considered the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variability in sample preparation, chromatography, and ionization. [12][13] Diagram 3: The Self-Validating System of a SIL-IS

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. USP Reference Standards [usp.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fda.gov [fda.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

3,4-Dichloroaniline-13C6 CAS number and molecular weight.

An In-Depth Technical Guide to 3,4-Dichloroaniline-¹³C₆: Properties and Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3,4-Dichloroaniline-¹³C₆, focusing on its core properties and its critical role in modern analytical chemistry. We will move beyond simple data recitation to explore the causal reasons for its application, particularly in quantitative mass spectrometry, ensuring a robust and validated approach to its use.

Introduction: The Analyte and Its Labeled Counterpart

3,4-Dichloroaniline (3,4-DCA) is an organic compound that serves as a vital intermediate in the synthesis of numerous commercial products, including herbicides like diuron, linuron, and propanil, as well as various dyes and pharmaceuticals.[1][2] Consequently, it is also a significant environmental contaminant and a metabolite of toxicological interest.[2][3] Accurate quantification of 3,4-DCA in complex matrices such as environmental samples, agricultural products, and biological fluids is therefore of paramount importance for safety, regulatory, and research purposes.

The introduction of stable isotope-labeled (SIL) analogues has revolutionized quantitative analysis. 3,4-Dichloroaniline-¹³C₆, in which the six carbon atoms of the benzene ring are replaced with the stable, heavier ¹³C isotope, serves as an ideal internal standard for mass spectrometry-based methods. Its utility stems from its near-identical chemical and physical properties to the native (unlabeled) analyte, while being distinguishable by its mass.

Physicochemical Properties

A clear understanding of the properties of both the labeled and unlabeled forms of 3,4-dichloroaniline is fundamental for method development. The key identifiers and molecular weights are summarized below.

| Property | 3,4-Dichloroaniline-¹³C₆ (Labeled) | 3,4-Dichloroaniline (Unlabeled) |

| Synonyms | 3,4-Dichlorobenzenamine-¹³C₆ | 3,4-Dichlorobenzenamine, 1-Amino-3,4-dichlorobenzene[4] |

| CAS Number | 89059-40-5[5] | 95-76-1[2][4] |

| Molecular Formula | (¹³C)₆H₅Cl₂N[5] | C₆H₅Cl₂N[2][4] |

| Molecular Weight | 167.97 g/mol [5] | 162.02 g/mol |

| Appearance | White to light brown crystalline solid[2][4] | White to light brown crystalline solid[2][4][6] |

| Melting Point | Not specified, but expected to be very similar to unlabeled form | 69-72 °C[2][4][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile[6][8] | Sparingly soluble in water; soluble in organic solvents[6] |

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The Principle of Isotope Dilution

The gold standard for quantitative mass spectrometry is isotope dilution. This technique involves adding a known quantity of the stable isotope-labeled internal standard (3,4-DCA-¹³C₆) to a sample before any processing or extraction steps. The native analyte (3,4-DCA) and the SIL standard are then extracted and analyzed together.

Because the SIL standard is chemically identical to the analyte, it experiences the same loss during sample preparation, the same ionization efficiency in the mass spectrometer's source, and the same chromatographic behavior. Any sample loss or analytical variability will affect both the analyte and the standard equally. Quantification is therefore based on the ratio of the mass spectrometer signal of the native analyte to that of the SIL standard. This ratio remains constant regardless of sample loss, thus providing highly accurate and precise results.

Expertise & Experience: Why ¹³C₆ Labeling is a Self-Validating System

As an application scientist, the choice of internal standard is the most critical decision in developing a robust quantitative assay. While other standards (e.g., structural analogs) can be used, they are fundamentally flawed. A structural analog will have different chromatographic retention times, different ionization efficiencies, and may extract differently from the sample matrix. These differences introduce a bias that is difficult to correct.

3,4-DCA-¹³C₆ overcomes these issues, creating a self-validating system:

-

Co-elution: The labeled and unlabeled compounds co-elute from the liquid chromatography (LC) column. This ensures that they experience the same matrix effects at the exact moment of ionization, a phenomenon where other compounds in the sample can suppress or enhance the analyte signal. By using a co-eluting SIL standard, this effect is nullified because the ratio of analyte-to-standard remains unchanged.

-

Identical Chemistry: The ¹³C atoms do not alter the chemical reactivity or physical properties of the molecule. Therefore, extraction recovery is identical for both the analyte and the standard. This is the cornerstone of its trustworthiness; you are directly correcting for recovery in every individual sample.

-

Mass Difference: The +6 Dalton mass difference provides a clear and unambiguous signal separation in the mass spectrometer, with no risk of isotopic crosstalk or interference.

Experimental Protocol: Quantification of 3,4-DCA in Water by LC-MS/MS

This protocol outlines a validated method for determining the concentration of 3,4-DCA in water samples, a common requirement for environmental monitoring.[8]

Materials and Reagents

-

3,4-Dichloroaniline (≥98% purity)

-

3,4-Dichloroaniline-¹³C₆ (99% isotopic purity)

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Methanol[8]

-

LC-MS Grade Water

-

Formic Acid (or Acetic Acid)[8]

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 3,4-DCA and 3,4-DCA-¹³C₆ into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the 3,4-DCA-¹³C₆ primary stock solution 1:1000 with 50:50 acetonitrile/water. This solution will be used to spike all samples, calibrators, and quality controls (QCs).

-

Calibration Curve Standards: Perform serial dilutions of the 3,4-DCA primary stock to prepare a set of calibration standards ranging from 1 ng/mL to 1000 ng/mL in 50:50 acetonitrile/water.

Sample Preparation Workflow

-

Aliquoting: To 1.0 mL of each water sample, calibrator, and QC in a glass tube, add 10 µL of the IS Working Solution (1 µg/mL). This "spikes" each sample with a final IS concentration of 10 ng/mL.

-

Vortexing: Vortex each tube for 10 seconds to ensure homogeneity.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the entire 1.0 mL sample onto the cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 2 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Instrumental Parameters

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

3,4-DCA: Q1: 162.0 -> Q3: 126.0 (Quantifier), Q1: 162.0 -> Q3: 90.0 (Qualifier).

-

3,4-DCA-¹³C₆: Q1: 168.0 -> Q3: 132.0 (Quantifier).

-

(Note: Transitions must be optimized empirically on the specific instrument used).

-

Workflow Visualization

The following diagram illustrates the complete analytical workflow, from sample receipt to final data reporting, emphasizing the central role of the internal standard.

Caption: Fig 1. Isotope Dilution Workflow for 3,4-DCA Quantification.

Safety and Handling

3,4-Dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It is also known to cause serious eye damage and may cause an allergic skin reaction. Furthermore, it is very toxic to aquatic life with long-lasting effects. All handling of this compound, both labeled and unlabeled, must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[9] Consult the Safety Data Sheet (SDS) before use.[9]

Conclusion

3,4-Dichloroaniline-¹³C₆ is an indispensable tool for researchers requiring accurate and precise quantification of its unlabeled analogue. Its use as an internal standard in isotope dilution mass spectrometry provides a self-validating system that corrects for experimental variability, from sample extraction to instrumental analysis. This technical guide provides the foundational knowledge and a practical workflow for its successful implementation, ensuring data of the highest integrity for environmental, toxicological, and pharmaceutical research.

References

- 3,4-Dichloroaniline: Properties, Applications, and Industry Insights.Google Cloud.

- 3,4-Dichloroaniline-13C6 | CAS 89059-40-5.Santa Cruz Biotechnology.

- 3,4-Dichloroaniline (¹³C₆, 99%).

- 3,4-Dichloroaniline.Wikipedia.

- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.MDPI.

- 3,4-Dichloroaniline | 95-76-1.ChemicalBook.

- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257.

- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.

- 3,4-DICHLOROANILINE (13C6, 99%) Safety Data Sheet.

- Environmental Chemistry Method for Propanil & 3,4-DCA in Water.United States Environmental Protection Agency (EPA).

- 3,4-dichloroaniline 95-76-1 wiki.Guidechem.

- 3,4-Dichloroaniline 98% | 95-76-1.Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 3. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 8. epa.gov [epa.gov]

- 9. isotope.com [isotope.com]

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dichloroaniline-¹³C₆ in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3,4-Dichloroaniline-¹³C₆, a critical isotopically labeled standard used in mass spectrometry-based analytical methods. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure the accurate and reliable use of this compound in experimental workflows. We delve into the physicochemical properties that govern its solubility in a range of common organic solvents and present a detailed examination of its stability under various storage and handling conditions. This guide offers robust experimental protocols for both solubility determination and stability assessment, ensuring scientific integrity and validated results.

Introduction: The Role of 3,4-Dichloroaniline-¹³C₆ in Modern Analytics

3,4-Dichloroaniline (3,4-DCA) is a chemical intermediate of significant industrial and environmental relevance, primarily known as a degradation product of several phenylurea herbicides such as diuron and linuron.[1] Its isotopically labeled form, 3,4-Dichloroaniline-¹³C₆, serves as an indispensable internal standard for the quantitative analysis of its unlabeled counterpart in various matrices. The accuracy of such analytical methods is fundamentally dependent on the precise preparation and handling of standard solutions, making a thorough understanding of the solubility and stability of 3,4-Dichloroaniline-¹³C₆ paramount.

The introduction of six ¹³C atoms into the benzene ring offers a distinct mass shift, enabling clear differentiation from the native compound in mass spectrometry without significantly altering its chemical properties. However, subtle isotopic effects can influence physicochemical characteristics, and a lack of comprehensive data on the solubility and stability of this specific isotopologue necessitates a detailed guide for the scientific community. This document aims to fill that knowledge gap, providing a foundational resource for any laboratory utilizing 3,4-Dichloroaniline-¹³C₆.

Physicochemical Properties of 3,4-Dichloroaniline-¹³C₆

The solubility and stability of a compound are intrinsically linked to its molecular structure and physical properties. While specific data for the ¹³C₆-labeled variant is not extensively published, the properties of the unlabeled 3,4-dichloroaniline provide a robust baseline.[2]

| Property | Value (for unlabeled 3,4-Dichloroaniline) | Reference(s) |

| Chemical Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.02 g/mol | [3] |

| ¹³C₆-Isotopologue Molecular Weight | 168.04 g/mol | N/A |

| Appearance | Light tan to dark gray crystalline solid | [2][4] |

| Melting Point | 69-72 °C | [2] |

| Boiling Point | 272 °C at 760 mmHg | [2] |

| Water Solubility | 92 mg/L at 20 °C | [5][6] |

| logP (Octanol-Water Partition Coefficient) | 2.69 | [7] |

The presence of the amino group and the chlorine atoms on the aromatic ring imparts a moderate polarity to the molecule. The ¹³C₆ labeling is not expected to significantly alter these fundamental properties.

Solubility Profile in Organic Solvents

The selection of an appropriate solvent is a critical first step in the preparation of stock and working standards. The principle of "like dissolves like" provides a foundational understanding of solubility. Given its moderately polar nature, 3,4-Dichloroaniline-¹³C₆ is anticipated to be soluble in a range of common organic solvents.

Qualitative and Predicted Solubility

Based on available data for the unlabeled compound and the structural characteristics of the molecule, a predicted solubility profile can be established.[1][3][7]

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding with the amine group. |

| Ethanol | 4.3 | High | Similar to methanol, a polar protic solvent that readily dissolves polar compounds.[1][3] |

| Acetonitrile | 5.8 | High | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Acetone | 5.1 | High | A polar aprotic solvent with a significant dipole moment.[1] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, effective for a wide range of polar compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | High | Another highly polar aprotic solvent, known for its excellent solvating properties. |

| Dichloromethane (DCM) | 3.1 | Moderate to High | A less polar solvent, but its ability to dissolve moderately polar organic solids is well-established.[1] |

| Ethyl Acetate | 4.4 | Moderate | A moderately polar solvent. |

| Toluene | 2.4 | Low to Moderate | A nonpolar aromatic solvent. |

| Hexane | 0.1 | Low | A nonpolar aliphatic solvent, unlikely to be effective. |

| Benzene | 2.7 | Slightly Soluble | A nonpolar aromatic solvent.[3] |

| Ether (Diethyl Ether) | 2.8 | Very Soluble | A relatively nonpolar solvent, but known to be effective for many organic compounds.[3] |

Experimental Determination of Solubility

For applications requiring high accuracy, experimental determination of solubility is essential. The following is a standardized protocol for this purpose.

Protocol 1: Gravimetric Solubility Determination

Objective: To quantitatively determine the solubility of 3,4-Dichloroaniline-¹³C₆ in a selected organic solvent at a specific temperature.

Materials:

-

3,4-Dichloroaniline-¹³C₆

-

High-purity organic solvent of choice

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-Dichloroaniline-¹³C₆ to a vial.

-

Record the approximate amount of solid added.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.

-

Visually confirm that excess solid remains, indicating a saturated solution.

-

-

Sample Collection and Analysis:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter and dispense the clear solution into a pre-weighed glass vial.

-

Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

-

Determine the solubility using the following formula: Solubility (g/L) = Mass of dissolved solid (g) / Volume of solution withdrawn (L)

-

-

Replication:

-

Perform the experiment in triplicate to ensure the precision and reliability of the results.

-

Caption: Workflow for Gravimetric Solubility Determination.

Stability of 3,4-Dichloroaniline-¹³C₆ Solutions

The stability of standard solutions is a critical factor influencing the accuracy of quantitative analysis. 3,4-Dichloroaniline, and by extension its ¹³C₆-labeled analogue, is susceptible to degradation under certain conditions.[4][8][9]

Known Instabilities

-

Photodegradation: Aromatic amines, including 3,4-DCA, are known to be sensitive to light, particularly in the UV spectrum.[4] Exposure can lead to discoloration (darkening) and the formation of degradation products.[8][9]

-

Oxidative Degradation: The compound may darken upon exposure to air, suggesting susceptibility to oxidation.[4][9] The amino group is a potential site for oxidative reactions.

-

Thermal Degradation: While the solid compound is relatively stable, prolonged exposure to high temperatures in solution can accelerate degradation.[4]

-

pH Sensitivity: 3,4-DCA can decompose at low pH, and this process is accelerated by the presence of strong acids like hydrochloric acid.[8]

Impact of ¹³C₆ Labeling on Stability

The presence of ¹³C isotopes is not expected to significantly alter the chemical stability of the molecule under typical laboratory conditions. The kinetic isotope effect (KIE) for reactions involving the cleavage of a C-H versus a C-D bond is well-documented, but the KIE for ¹³C is generally much smaller and unlikely to have a practical impact on the stability of the compound in solution. Therefore, the stability profile of the unlabeled 3,4-DCA can be considered a reliable proxy for the ¹³C₆-labeled compound.

Recommended Storage and Handling

To ensure the integrity of 3,4-Dichloroaniline-¹³C₆ solutions, the following practices are strongly recommended:

-

Storage: Store stock solutions in amber glass vials to protect from light.[4] For long-term storage, refrigeration at 2-8 °C is advised. Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

-

Handling: Prepare fresh working solutions from the stock solution as needed. Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to ambient temperature before use.

Experimental Protocol for Stability Assessment

A formal stability study is recommended to establish an expiration date for laboratory-prepared stock solutions.

Protocol 2: Solution Stability Study

Objective: To evaluate the stability of a 3,4-Dichloroaniline-¹³C₆ stock solution in a specific organic solvent over time and under different storage conditions.

Materials:

-

A freshly prepared and accurately quantified stock solution of 3,4-Dichloroaniline-¹³C₆.

-

HPLC-MS/MS or GC-MS system for analysis.

-

Amber and clear glass vials.

-

Refrigerator (2-8 °C) and a laboratory bench for ambient temperature storage.

Procedure:

-

Initial Analysis (T=0):

-

Immediately after preparation, analyze the stock solution in triplicate using a validated analytical method (e.g., HPLC-MS/MS) to determine the initial concentration and purity.

-

Record the peak area and assess for any impurity peaks.

-

-

Sample Aliquoting and Storage:

-

Aliquot the stock solution into multiple amber and clear vials.

-

Store one set of amber vials at 2-8 °C (protected from light).

-

Store a second set of amber vials at ambient temperature (protected from light).

-

Store a set of clear vials at ambient temperature (exposed to ambient light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

-

Allow the refrigerated samples to equilibrate to room temperature.

-

Analyze each sample in triplicate using the same analytical method as the initial analysis.

-

-

Data Evaluation:

-

Compare the concentration at each time point to the initial (T=0) concentration. A change of >5-10% is often considered significant.

-

Examine the chromatograms for the appearance of new peaks (degradation products) or a decrease in the main peak area.

-

Visually inspect the solutions for any color change.

-

Caption: Experimental design for a solution stability study.

Conclusion and Recommendations

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dichloroaniline-¹³C₆ in organic solvents. While quantitative solubility data is not widely available, the provided qualitative predictions and the robust gravimetric protocol enable researchers to make informed decisions and accurately determine solubility in their solvent of choice. The stability of 3,4-Dichloroaniline-¹³C₆ is influenced by light, air, heat, and pH.[4][8][9] Adherence to the recommended storage and handling procedures, along with the implementation of a stability testing protocol, is crucial for maintaining the integrity of standard solutions and ensuring the validity of analytical results. For the highest accuracy in quantitative studies, it is recommended to use freshly prepared solutions whenever possible.

References

-

Chemical Substances Control Law, Japan. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- U.S. Environmental Protection Agency. (n.d.). 3,4-DICHLOROANILINE.

-

PubMed. (1991). Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters by mixed cultures freely suspended and immobilized in a packed-bed reactor. Applied Microbiology and Biotechnology, 35(4), 551-557. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,4-Dichloroaniline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 4. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. env.go.jp [env.go.jp]

- 6. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 9. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

The Gold Standard for Environmental Analysis: A Technical Guide to 3,4-Dichloroaniline-¹³C₆ in Isotope Dilution Mass Spectrometry

Executive Summary

In the landscape of environmental science, the accurate quantification of persistent organic pollutants is paramount for assessing ecological risk and ensuring regulatory compliance. 3,4-Dichloroaniline (3,4-DCA), a toxic degradation product of several widely used herbicides, represents a significant analytical challenge due to its prevalence and the complexity of environmental matrices. This technical guide provides an in-depth exploration of the application of 3,4-Dichloroaniline-¹³C₆ as an internal standard in isotope dilution mass spectrometry (IDMS). We will delve into the fundamental principles of IDMS, present validated, step-by-step protocols for water and soil analysis, and offer a comprehensive overview of the expected analytical performance. This document is intended for researchers, analytical chemists, and environmental scientists seeking to implement robust, accurate, and defensible methods for the monitoring of 3,4-DCA.

Introduction: The Challenge of 3,4-Dichloroaniline in the Environment

3,4-Dichloroaniline (3,4-DCA) is not typically introduced into the environment directly but is a primary and persistent metabolite of phenylurea herbicides such as diuron, linuron, and propanil.[1][2] These herbicides are used extensively in agriculture, leading to the widespread presence of 3,4-DCA in soil and aquatic ecosystems.[3] Due to its toxicity to aquatic organisms and potential risks to human health, regulatory bodies worldwide have established the need for sensitive and reliable monitoring of 3,4-DCA concentrations in environmental compartments.[4]

The quantitative analysis of 3,4-DCA in complex matrices like soil, sediment, and water is fraught with challenges. Matrix effects, which are the suppression or enhancement of the analyte signal by co-extracted, interfering compounds, are a major source of inaccuracy in liquid chromatography-mass spectrometry (LC-MS) based methods.[5][6] Furthermore, analyte losses during sample preparation, including extraction and cleanup steps, can lead to an underestimation of the true concentration.

To overcome these obstacles, the use of a stable isotope-labeled (SIL) internal standard in an isotope dilution mass spectrometry (IDMS) workflow is recognized as the gold standard.[5] 3,4-Dichloroaniline-¹³C₆, in which the six carbon atoms of the benzene ring are replaced with the stable ¹³C isotope, is the ideal internal standard for 3,4-DCA analysis.

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with 3,4-Dichloroaniline-¹³C₆

Isotope dilution mass spectrometry is a powerful analytical technique that provides a high degree of accuracy and precision. The fundamental principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the very beginning of the analytical process.[7]

Because 3,4-Dichloroaniline-¹³C₆ is chemically and physically almost identical to the native 3,4-DCA, it behaves in the same manner during every step of the sample preparation and analysis:

-

Extraction: It will be extracted from the sample matrix with the same efficiency as the native analyte.

-

Cleanup: Any losses during cleanup steps will be proportional for both the native and labeled compounds.

-

Ionization: It will experience the same degree of ion suppression or enhancement in the mass spectrometer source.[5]

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, one can accurately calculate the concentration of the native analyte in the original sample, regardless of sample-specific matrix effects or recovery losses.

Caption: The core principle of Isotope Dilution Mass Spectrometry.

Analytical Workflow: From Sample to Result

The accurate determination of 3,4-DCA using 3,4-Dichloroaniline-¹³C₆ involves a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Synthesis and Quality of 3,4-Dichloroaniline-¹³C₆

The reliability of the IDMS method is fundamentally dependent on the quality of the stable isotope-labeled internal standard. 3,4-Dichloroaniline-¹³C₆ is typically synthesized from a ¹³C-labeled precursor, such as ¹³C₆-benzene. The synthesis process involves nitration followed by reduction to yield the final product.

Reputable suppliers, such as Cambridge Isotope Laboratories, Inc., provide certified reference materials with detailed certificates of analysis.[8] Key quality control parameters include:

-

Isotopic Purity: The percentage of the compound that is fully labeled with ¹³C. This is typically ≥99%.

-

Chemical Purity: The percentage of the material that is the compound of interest, free from other chemical impurities. This should be ≥98%.[8]

-

Concentration Accuracy: For standards provided in solution, the concentration is certified with a specified uncertainty.

Using a well-characterized and certified internal standard is a critical component of a self-validating and trustworthy analytical method.

Experimental Protocol: Water Sample Analysis

This protocol is designed for the analysis of 3,4-DCA in various water matrices, including drinking water, surface water, and groundwater.

3.2.1. Materials and Reagents

-

3,4-Dichloroaniline (native standard), analytical grade

-

3,4-Dichloroaniline-¹³C₆ in solution (e.g., in methanol)

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Syringe filters (0.22 µm PTFE)

3.2.2. Preparation of Standards

-

Stock Solutions: Prepare a 100 µg/mL stock solution of native 3,4-DCA in methanol. The 3,4-Dichloroaniline-¹³C₆ is typically purchased as a certified solution.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a methanol/water mixture to create a calibration curve (e.g., 0.1 to 10 µg/L).

-

Internal Standard Spiking Solution: Prepare a working solution of 3,4-Dichloroaniline-¹³C₆ at a concentration that will result in a robust signal in the final sample extract.

3.2.3. Sample Preparation

-

Collect water samples in clean glass containers and store at 4°C.

-

Allow a 10 mL aliquot of the water sample to equilibrate to room temperature.

-

Spike the sample with a known amount of the 3,4-Dichloroaniline-¹³C₆ internal standard spiking solution.

-

Vortex the sample to ensure homogeneity.

-

Filter the sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

3.2.4. HPLC-MS/MS Analysis The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition | Causality/Rationale |

| HPLC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation of the moderately polar 3,4-DCA from matrix interferences. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the aniline group, enhancing ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting the analyte from the C18 column. |

| Gradient | Optimized to ensure separation from early-eluting matrix components. | A well-designed gradient is crucial to minimize ion suppression at the retention time of the analyte. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amino group of 3,4-DCA is readily protonated, making positive mode highly sensitive. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

MRM Transitions: The selection of specific and intense MRM transitions is critical for the selectivity and sensitivity of the method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 3,4-Dichloroaniline | 162.0 | 127.0 | 74.0 |

| 3,4-Dichloroaniline-¹³C₆ | 168.0 | 133.0 | To be confirmed experimentally |

Note: The precursor ion for the ¹³C₆-labeled standard is shifted by 6 Da due to the six ¹³C atoms. The product ions will also be shifted accordingly based on the fragmentation pattern. The quantifier ion typically corresponds to the loss of a chlorine atom.

Experimental Protocol: Soil and Sediment Sample Analysis

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely used for pesticide residue analysis in complex matrices.[1]

3.3.1. Materials and Reagents

-

All reagents from the water analysis protocol.

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

-

Centrifuge and 50 mL polypropylene centrifuge tubes

3.3.2. Sample Preparation

-

Homogenize the soil or sediment sample to ensure representativeness.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the 3,4-Dichloroaniline-¹³C₆ internal standard spiking solution.

-

Add 10 mL of ultrapure water (for dry samples) and 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

-

Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds and centrifuge at high speed for 3 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Sources

- 1. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Statistical evaluation of recovery of 3,4-dichloroaniline in soil as function of particle size and analyte concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

A Technical Guide to the Application of 3,4-Dichloroaniline-¹³C₆ in Metabolic Fate Studies

Abstract

Stable isotope labeling is a powerful and indispensable technique in modern drug metabolism and safety assessment.[1][2][3] The use of compounds labeled with stable isotopes, such as carbon-13 (¹³C), allows researchers to trace the metabolic fate of xenobiotics with high precision and confidence.[1][2][4] This guide provides an in-depth technical overview of the application of 3,4-Dichloroaniline-¹³C₆ (3,4-DCA-¹³C₆) in metabolic fate studies. 3,4-Dichloroaniline (3,4-DCA) is an important industrial chemical and a metabolite of several herbicides, making the understanding of its metabolic pathways crucial for assessing human health and environmental risks.[5][6][7][8] This document will detail the rationale for using a ¹³C-labeled analogue, outline key experimental designs for both in vitro and in vivo studies, and describe the state-of-the-art analytical methodologies for metabolite identification and quantification.

Introduction: The Rationale for Stable Isotope Labeling with ¹³C

Metabolic fate studies are a cornerstone of toxicology and drug development, aiming to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[2][3] Traditionally, radiolabeled compounds (e.g., with ¹⁴C or ³H) have been the standard for these studies.[9] However, stable isotope labeling, particularly with ¹³C, offers significant advantages:

-

Enhanced Safety: Unlike radioisotopes, stable isotopes like ¹³C are non-radioactive, posing no radiation risk to researchers or subjects. This is especially critical in clinical studies and for long-term monitoring.[1]

-

No Alteration of Chemical Properties: The incorporation of ¹³C atoms does not significantly alter the physicochemical properties of the molecule, ensuring that the metabolic pathways of the labeled compound are identical to those of the unlabeled parent compound.[10][11]

-

High Analytical Specificity with Mass Spectrometry: The key advantage of ¹³C-labeling lies in its utility with high-resolution mass spectrometry (MS).[12][13] The labeled compound and its metabolites will exhibit a characteristic mass shift of +6 atomic mass units (for a ¹³C₆ label) compared to their unlabeled counterparts. This allows for the unambiguous identification of drug-related material in complex biological matrices, filtering out endogenous interference.

3,4-DCA is a known toxicant, with effects including methemoglobinemia.[14][15][16] It is a metabolite of herbicides like diuron and linuron.[7][17][18] Therefore, understanding its biotransformation is critical. The use of 3,4-DCA-¹³C₆ provides a robust tool to definitively track its metabolic journey.

The Metabolic Landscape of 3,4-Dichloroaniline

The metabolism of anilines, including 3,4-DCA, is complex and can proceed through several key pathways. A foundational understanding of these pathways is essential for designing effective metabolic fate studies.

-

N-Acetylation: A primary metabolic route for many anilines is N-acetylation, catalyzed by N-acetyltransferases (NATs). This reaction adds an acetyl group to the amine, which can alter the compound's solubility and reactivity. The efficiency of N-acetylation is often subject to genetic polymorphisms in the NAT enzymes. Acetylation of the amino group in aniline can reduce the activating effect of the amine on the aromatic ring.[19]

-

Ring Hydroxylation: Cytochrome P450 (CYP450) enzymes are responsible for the oxidative metabolism of many xenobiotics. For 3,4-DCA, this can lead to the introduction of a hydroxyl group onto the aromatic ring, a process known as aromatic hydroxylation.[7][20][21] This can occur at various positions on the ring, leading to different isomeric metabolites.[22]

-

N-Hydroxylation: CYP450 enzymes can also oxidize the nitrogen atom of the amino group to form N-hydroxy-3,4-dichloroaniline. This is a critical pathway as N-hydroxylated metabolites are often reactive and can be precursors to toxic or carcinogenic species.

-

Conjugation Reactions: The primary metabolites, such as hydroxylated and N-acetylated forms, can undergo secondary (Phase II) conjugation reactions. These include glucuronidation and sulfation, which increase water solubility and facilitate excretion.

-

Oxidative Coupling and Polymerization: Under certain conditions, aniline metabolites can undergo oxidative coupling to form oligomers, such as azobenzenes.[6][23]

The goal of a metabolic fate study using 3,4-DCA-¹³C₆ is to identify and quantify the metabolites formed through these pathways.

Experimental Design: A Multi-faceted Approach